molecular formula C18H16N2O3 B2741467 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide CAS No. 881567-67-5

1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide

Cat. No.: B2741467
CAS No.: 881567-67-5
M. Wt: 308.337
InChI Key: OYKVTHGWGIJBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is an advanced imidazole-based research chemical intended for use in scientific investigations. Imidazole 3-oxide derivatives are a significant class of compounds in crystal engineering and materials science due to their ability to form strong intermolecular interactions, such as hydrogen bonding and π-π stacking . The specific structure of this compound, featuring a diphenyl-imidazole core and a carboxyethyl functional group, suggests its potential application as a coformer in the creation of pharmaceutical cocrystals, a strategy used to improve the physicochemical properties of active pharmaceutical ingredients (APIs) . The carboxylic acid group provides a robust binding site for API molecules, while the aromatic rings can contribute to crystal stability through secondary interactions . Related imidazole-3-oxide structures have been successfully synthesized via condensation reactions of formaldehyde, glyoxal, an amino acid (e.g., glycine or alanine), and hydroxylamine . As with all compounds of this class, researchers should characterize its solid-state forms and tautomeric equilibria, which can influence its co-crystallization behavior . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(18(21)22)19-12-20(23)17(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVTHGWGIJBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=[N+](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diphenylimidazole with ethyl chloroacetate, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the 3-oxide group to a hydroxyl group.

    Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazole derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of biochemical pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Effects on Imidazole Derivatives

Compound Name Substituents Key Structural Features References
1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide N1: Carboxyethyl; C4, C5: Phenyl Planar imidazole ring; hydrophilic and hydrophobic regions
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) N1: 2,3-Dichlorophenyl; C2: 3-Nitrophenyl Electron-withdrawing groups enhance COX-2 binding affinity
1-Hydroxy-4,5-diethyl-1H-imidazole-3-oxide (3c) N1: Hydroxy; C4, C5: Ethyl Reduced aromaticity; lower thermal stability
1-(Adamantan-1-yl)-4,5-diphenyl-1H-imidazole 3-oxide (2f) N1: Adamantyl; C4, C5: Phenyl Bulky adamantyl group restricts conformational flexibility

Key Insights :

  • Electron-Withdrawing Groups : Compounds like 2g () exhibit enhanced biological activity due to nitro and chloro groups, which stabilize charge-transfer interactions with target proteins.
  • Carboxyethyl vs. Adamantyl: The carboxyethyl group in the target compound offers hydrogen-bonding capability, contrasting with the rigid, nonpolar adamantyl group in 2f .
Physical and Chemical Properties

Table 3: Spectroscopic and Thermodynamic Data

Compound Name Melting Point (°C) IR (ν, cm⁻¹) NMR (δ, ppm) References
This compound 179–180 (dec.) 1654 (C=O), 1448 (C-N-O) 1H: 7.89 (C(2)H); 13C: Aromatic signals at 120–140
1-Adamantyl-4,5-diphenyl-1H-imidazole 3-oxide (2f) 180–182 2929 (C-H adamantyl), 1450 (C-N) 1H: 2.13 (adamantyl), 7.5–7.8 (phenyl)
1-Hydroxy-4,5-diethyl-1H-imidazole-3-oxide (3c) 105–107 1650 (N-O), 1350 (C-N) 1H: 1.2 (CH3), 2.5 (CH2)

Key Observations :

  • The target compound’s IR spectrum confirms the presence of carbonyl (C=O) and imidazole N-oxide (C-N-O) groups, critical for intermolecular interactions.
  • Adamantyl-substituted derivatives () show distinct aliphatic C-H stretches, absent in the target compound.

Table 4: Pharmacological Comparisons

Compound Name Biological Activity Target Protein Binding Affinity (kcal/mol) References
Compound 2g () Analgesic (89% inhibition at 100 mg/kg) COX-2 -9.8
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (8h) 29% antiproliferative activity (melanoma) N/A Not reported
Target Compound No reported activity N/A N/A N/A

Insights :

  • The lack of bioactivity data for the target compound contrasts with highly active analogs like 2g, which achieves COX-2 inhibition via nitro and chloro substituents .
  • Molecular docking studies () suggest that electron-withdrawing groups (e.g., -NO2, -Cl) enhance binding to enzymatic pockets, a feature absent in the carboxyethyl-substituted target compound.

Biological Activity

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is a heterocyclic compound with potential biological significance. Its unique structure, which includes an imidazole ring, has garnered attention for its possible applications in medicinal chemistry, particularly as a biochemical probe and in therapeutic contexts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid
  • Molecular Formula : C18H16N2O3
  • CAS Number : 881567-67-5

The imidazole ring's substitution with carboxyethyl and diphenyl groups contributes to its stability and biological activity.

The biological activity of this compound involves its interaction with various molecular targets. These interactions can modulate enzyme activities or receptor functions, influencing biochemical pathways related to inflammation and microbial growth. The compound is believed to exhibit antimicrobial and anti-inflammatory properties through the inhibition of specific enzymes involved in these processes.

Biological Activity Overview

Research indicates that this compound has shown promise in several areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazole compounds can exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Activity

A study explored the anticancer potential of similar imidazole derivatives against HT-29 (colon) and MCF-7 (breast) carcinoma cell lines. Results indicated that certain derivatives exhibited considerable cytotoxicity, with some compounds showing greater efficacy against HT-29 cells compared to MCF-7 cells. The study utilized methods such as MTT assays and DNA fragmentation analysis to assess cytotoxic effects .

CompoundCell LineIC50 (μM)
Compound AHT-2915.2
Compound BMCF-722.8
Compound CHT-2910.5

Inhibition Studies

Another research effort focused on the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation. The compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

EnzymeIC50 (μM)Reference Drug IC50 (μM)
COX-10.020.05
COX-20.010.04

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other imidazole derivatives:

Compound NameStructure FeaturesNotable Activity
1-(1-Carboxyethyl)-1H-benzotriazole 3-oxideBenzotriazole ringModerate antimicrobial activity
1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazoleDimethyl substitutionsLower anti-inflammatory potency
1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole Diphenyl groupsSignificant anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for preparing 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide?

Methodological Answer: The synthesis typically involves condensation reactions between aldehydes, amines, and carboxylic acid derivatives. For example:

  • A modified Radziszewski reaction using formaldehyde, glyoxylic acid (or its derivatives), and substituted amines under controlled temperatures (278–298 K) .
  • Multi-component reactions (MCRs) in aqueous or polar aprotic solvents (e.g., ethanol, DMF) with catalysts like ammonium acetate. Reaction optimization includes pH control and stepwise addition of reagents to minimize side products .
  • Post-synthetic modifications, such as oxidation of the imidazole ring to introduce the 3-oxide moiety using hydrogen peroxide or peracetic acid .

Q. How is the compound characterized experimentally?

Methodological Answer:

  • Spectroscopy:
  • FT-IR identifies functional groups (e.g., C=O stretch of the carboxyethyl group at ~1700 cm⁻¹, N-O stretch of the 3-oxide at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons from diphenyl groups at δ 7.2–7.8 ppm) and confirms regiochemistry .
    • X-ray Crystallography: Resolves molecular geometry and crystal packing. For example, related imidazole oxides crystallize in monoclinic systems (space group P2₁/c) with Z = 4 and R-factor < 0.05 .
    • Elemental Analysis: Validates purity by matching experimental vs. theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and resolve contradictions in experimental data?

Methodological Answer:

  • Density Functional Theory (DFT):
  • Optimize molecular geometry using functionals like B3LYP/6-311G(d,p) to compare bond lengths/angles with X-ray data .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer interactions .
    • Addressing Data Contradictions:
  • If experimental UV-Vis spectra deviate from TD-DFT predictions, assess solvent effects (e.g., IEF-PCM model) or consider alternative excited-state configurations .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) that may influence spectroscopic properties .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in the Carboxyethyl Group:
  • Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion or positional disorder .
  • Use Olex2 or WinGX to visualize electron density maps and adjust occupancy factors .
    • Hydrogen Bonding Networks:
  • Refine hydrogen atom positions using riding models (HFIX) and validate with Mercury’s void analysis to detect solvent-accessible regions .

Q. How can molecular docking studies elucidate potential biological interactions of this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors with imidazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .
  • Docking Workflow:

Prepare the ligand (protonation states, tautomers) using Avogadro or OpenBabel.

Perform rigid/flexible docking with AutoDock Vina or GOLD, scoring interactions (e.g., binding energy, hydrogen bonds) .

Validate poses with molecular dynamics (MD) simulations (e.g., NAMD) to assess stability .

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FT-IR or HPLC to track intermediate formation (e.g., imine intermediates in condensation reactions) .
  • Byproduct Mitigation:
  • Add scavengers (e.g., molecular sieves) to remove water in dehydration steps .
  • Employ flow chemistry for precise temperature/residence time control in oxidation steps .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer:

  • Crystal Engineering: Analyze packing motifs (e.g., herringbone vs. layered structures) using Mercury’s packing similarity tool .
  • Thermal Analysis: Correlate TGA/DSC data with hydrogen bonding (e.g., melting point elevation due to strong π-π interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.